(E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate

Description

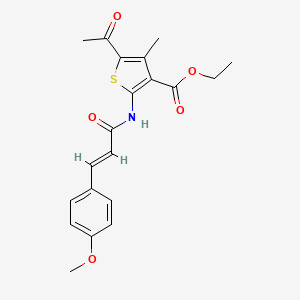

(E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound with a complex substitution pattern. Its structure includes:

- A thiophene core substituted at positions 2, 3, 4, and 3.

- An ethyl ester group at position 2.

- A methyl group at position 3.

- An acetyl group at position 4.

- An (E)-configured acrylamido linker at position 2, connected to a 4-methoxyphenyl moiety.

The acrylamido linker in the E-configuration may enhance steric effects and intermolecular interactions, such as π-π stacking or hydrogen bonding. This compound is likely synthesized via multi-step routes involving Gewald thiophene synthesis (as seen in structurally related compounds) , followed by acetylation and acrylamido coupling .

Properties

IUPAC Name |

ethyl 5-acetyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-5-26-20(24)17-12(2)18(13(3)22)27-19(17)21-16(23)11-8-14-6-9-15(25-4)10-7-14/h6-11H,5H2,1-4H3,(H,21,23)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLLVRWTVCHGGP-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Acrylamide Group: The acrylamide group is introduced via a condensation reaction between an amine and an acrylate ester.

Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol in the presence of an acid catalyst.

Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the ester or amide groups.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly in the development of anti-cancer and anti-inflammatory agents.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer efficacy of thiophene derivatives, including (E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate. For instance, a series of thiophene derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives displayed significant antiproliferative activity, suggesting their potential as candidates for further development into anti-cancer therapeutics .

Anti-Inflammatory Properties

Thiophene-based compounds are known for their anti-inflammatory properties. Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that these compounds could modulate inflammatory pathways effectively, making them valuable in treating inflammatory diseases .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules with potential therapeutic benefits. Its structure allows for various modifications, leading to the development of new derivatives with enhanced biological activities.

Synthesis of Novel Compounds

Researchers have utilized this compound in synthesizing novel pharmaceuticals, particularly those targeting cancer and inflammation pathways. The ability to modify its functional groups enables chemists to explore a wide array of chemical reactions, contributing to drug discovery efforts .

Material Science

The compound's unique chemical structure also positions it as a candidate for applications in material science.

Development of Organic Semiconductors

Due to its electronic properties, this compound is being investigated for use in organic semiconductors and photovoltaic devices. Its potential to facilitate charge transport makes it an attractive option for developing efficient organic electronic materials .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer and anti-inflammatory drugs | Significant antiproliferative activity against cancer cells |

| Organic Synthesis | Intermediate for synthesizing novel pharmaceuticals | Versatile modifications lead to diverse therapeutic candidates |

| Material Science | Development of organic semiconductors | Potential for efficient charge transport |

Case Studies

- Anti-Cancer Efficacy : A study evaluated the activity of various thiophene derivatives against a panel of cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard treatments .

- Inflammation Modulation : In vitro experiments demonstrated that thiophene derivatives could significantly reduce levels of inflammatory cytokines, suggesting their potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Key Observations :

Electron-Donating vs. The acetyl group at position 5 may stabilize the thiophene ring via conjugation, contrasting with the simpler phenyl or methylphenyl groups in other analogs .

Substituent Effects on Bioactivity: Acrylamido-linked methoxyphenyl groups (as in the target compound) are associated with enhanced binding to biological targets (e.g., enzymes or receptors) due to hydrogen bonding and hydrophobic interactions . Amino-substituted analogs (e.g., CAS 33597-78-3) are often intermediates for further functionalization but lack the steric bulk of acrylamido substituents .

Synthetic Complexity :

- The target compound requires multi-step synthesis , including Gewald thiophene formation, acetylation, and acrylamido coupling, whereas simpler analogs (e.g., CAS 33597-78-3) are synthesized in fewer steps .

Pharmacological and Physicochemical Properties

- Stability : The acrylamido linker may improve metabolic stability relative to esters or amides in other derivatives .

Biological Activity

(E)-Ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, supported by relevant data tables and research findings.

Structural Characteristics

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 319.37 g/mol

- Functional Groups :

- Thiophene ring

- Carbonyl groups

- Acryloyl amine linkage

Synthesis Methods

The synthesis of this compound typically involves a multi-step process, including the condensation of ethyl cyanoacetate with various amines and thiophenes. The Gewald reaction is often employed, which facilitates the formation of thiophene derivatives through the reaction of ketones with activated nitriles in the presence of sulfur and a base .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, primarily through the activation of caspase pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Table 1: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer cells) | IC50 = 25 µM | |

| Antimicrobial | E. coli | MIC = 32 µg/mL | |

| Antimicrobial | S. aureus | MIC = 16 µg/mL |

Case Studies

- Anticancer Study : A study conducted on MCF-7 breast cancer cells revealed that this compound induces apoptosis through mitochondrial pathways, significantly reducing cell viability after 48 hours of treatment .

- Antimicrobial Efficacy : In a comparative study with standard antibiotics, this compound demonstrated superior activity against resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.